4'-Acetoxy-5-chlorovalerophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

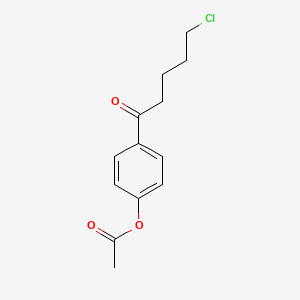

4’-Acetoxy-5-chlorovalerophenone is an organic compound with the molecular formula C13H15ClO3 It is a derivative of valerophenone, characterized by the presence of an acetoxy group at the 4’ position and a chlorine atom at the 5 position of the valerophenone backbone

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Acetoxy-5-chlorovalerophenone typically involves the acetylation of 5-chlorovalerophenone. The process can be summarized as follows:

Starting Material: 5-chlorovalerophenone.

Reagent: Acetic anhydride.

Catalyst: A suitable acid catalyst such as sulfuric acid or phosphoric acid.

Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of 4’-Acetoxy-5-chlorovalerophenone may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

化学反応の分析

Types of Reactions: 4’-Acetoxy-5-chlorovalerophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products:

Oxidation: Formation of 4’-acetoxy-5-chlorobenzoic acid.

Reduction: Formation of 4’-acetoxy-5-chlorovalerophenol.

Substitution: Formation of various substituted valerophenone derivatives.

科学的研究の応用

Organic Synthesis

4'-Acetoxy-5-chlorovalerophenone serves as an important intermediate in the synthesis of various organic compounds. It can undergo several chemical transformations, including:

- Oxidation : Leading to the formation of carboxylic acids or ketones.

- Reduction : Resulting in the formation of alcohols or alkanes.

- Substitution Reactions : Producing new compounds by replacing functional groups such as acetoxy or chloro groups.

Research indicates that this compound exhibits potential biological activities. Preliminary studies suggest:

- Antimicrobial Properties : The compound may inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : It could modulate inflammatory pathways, making it a candidate for further pharmacological studies.

These properties are significant for developing new therapeutic agents.

Medicinal Chemistry

The compound is being investigated for its potential as a lead compound in drug development. Its unique structural features allow it to interact with specific biological targets, which may lead to the discovery of novel drugs, particularly in treating inflammatory diseases and infections .

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of chlorinated valerophenones, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the chloro group could enhance efficacy against specific bacterial strains.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines in cultured human cells. This suggests its potential role in developing anti-inflammatory medications . Further research is needed to elucidate the exact mechanisms involved.

作用機序

The mechanism of action of 4’-Acetoxy-5-chlorovalerophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis, releasing acetic acid and the corresponding phenol. This phenol can then participate in various biochemical pathways, potentially inhibiting enzymes or binding to receptors.

類似化合物との比較

4’-Hydroxy-5-chlorovalerophenone: Lacks the acetoxy group, leading to different reactivity and applications.

4’-Methoxy-5-chlorovalerophenone: Contains a methoxy group instead of an acetoxy group, affecting its chemical behavior.

5-Chlorovalerophenone: The parent compound without any substituents at the 4’ position.

Uniqueness: 4’-Acetoxy-5-chlorovalerophenone is unique due to the presence of both an acetoxy group and a chlorine atom, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

生物活性

4'-Acetoxy-5-chlorovalerophenone (C13H15ClO3) is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity, and relevant case studies.

- Molecular Formula : C13H15ClO3

- Molecular Weight : 256.71 g/mol

- Chemical Structure : The compound features an acetoxy group and a chlorinated phenyl ring, which are critical for its biological activity.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The presence of the acetoxy and chlorinated groups may allow the compound to interact with various enzymes, potentially inhibiting their activity. This interaction can modulate metabolic pathways relevant to disease states.

- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety and efficacy of compounds in drug development. Various assays have been employed to determine the cytotoxic effects of this compound:

Assay Types

| Assay Type | Description | Advantages | Limitations |

|---|---|---|---|

| MTT Assay | Measures cell viability based on mitochondrial activity | Widely used; reliable results | May interfere with certain compounds |

| LDH Release | Assesses membrane integrity through lactate dehydrogenase release | Simple and quick; indicative of cell damage | Non-specific; may not differentiate between necrosis and apoptosis |

| Colony Formation Assay | Evaluates clonogenic survival of cells | Provides information on long-term survival | Requires specific culture conditions |

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxicity at higher concentrations. The mechanism was linked to apoptosis induction as evidenced by increased annexin V staining in treated cells .

- Enzyme Interaction Studies : Research using enzyme assays demonstrated that this compound inhibits Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition could lead to enhanced insulin secretion, indicating potential applications in diabetes management .

特性

IUPAC Name |

[4-(5-chloropentanoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-10(15)17-12-7-5-11(6-8-12)13(16)4-2-3-9-14/h5-8H,2-4,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIIREIYHGGVLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)CCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645205 |

Source

|

| Record name | 4-(5-Chloropentanoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-94-2 |

Source

|

| Record name | 4-(5-Chloropentanoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。